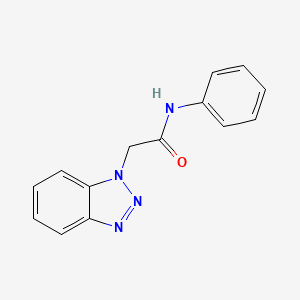

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Mixture of isomers

Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide is a benzotriazole-containing acetamide derivative. Benzotriazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities . This compound features a benzotriazole moiety linked via an acetamide bridge to a phenyl group. The mixture of isomers likely arises from the positional flexibility of the benzotriazole substituent (e.g., 1H- vs. 2H-tautomers) or regiochemical variations during synthesis. The compound has been synthesized via nucleophilic substitution or cycloaddition reactions, as seen in related benzotriazole-acetamide derivatives .

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-14(15-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAOZDZESVNWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide typically involves the reaction of 1H-benzotriazole with an appropriate acylating agent, such as phenylacetyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide exhibit significant antimicrobial activity against a variety of pathogens. A study evaluated several synthesized derivatives against standard drugs like Norfloxacin and Ketoconazole. The results indicated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Candida albicans

The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.27 µM to 5.72 µM, showcasing their effectiveness compared to standard treatments .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N5 | 2.60 | Bacillus subtilis |

| N22 | 1.30 | Candida albicans |

Anticancer Properties

In addition to antimicrobial activity, the compound has been investigated for its anticancer potential. The anticancer efficacy was assessed using human colorectal carcinoma cell lines (HCT116). The study found that certain derivatives exhibited IC50 values lower than that of the standard drug 5-Fluorouracil (IC50 = 9.99 µM), indicating promising anticancer activity.

Table 2: Anticancer Activity of Derivatives

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| N9 | 5.85 | High |

| N18 | 4.53 | Very High |

Synthesis and Characterization

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide typically involves the reaction of benzotriazole derivatives with phenylacetyl chloride or similar reagents under controlled conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, the compound can bind to specific proteins or enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Antibacterial Activity

Comparative studies highlight that 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide derivatives (e.g., compounds 8a-d ) exhibit lower antibacterial potency compared to other benzotriazole-acetamide analogues. For instance:

- [(1H-Benzotriazol-1-ylacetyl)amino]acetic acid derivatives (7a-e) showed stronger inhibition zones against bacterial strains like Staphylococcus aureus and Escherichia coli .

- In contrast, 8a-d demonstrated reduced efficacy, possibly due to steric hindrance from the phenyl group or reduced solubility .

Table 1: Antibacterial Activity Comparison

Structural and Electronic Features

- Benzotriazole vs. Triazole Cores : Compounds with 1,2,3-triazole cores (e.g., 6m and 7a ) often exhibit enhanced bioactivity due to better hydrogen-bonding capacity and metabolic stability compared to benzotriazole derivatives .

- Substituent Effects: The phenyl group in the target compound may limit membrane permeability, whereas derivatives with morpholino or naphthalene substituents (e.g., 6m) show improved solubility and target engagement .

Pharmacological Potential

For example:

- Morpholino-substituted triazole-acetamides (e.g., 9a) demonstrate antineoplastic activity, suggesting that analogous benzotriazole derivatives could be optimized for cancer research .

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, synthesis, and the implications of its isomeric forms based on various studies.

Chemical Structure and Isomerism

The compound features a benzotriazole moiety linked to a phenylacetamide group. The presence of different substituents on the benzotriazole ring can lead to variations in biological activity. The mixture of isomers can exhibit distinct pharmacological profiles due to differences in their molecular interactions.

Synthesis

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives typically involves:

- Formation of Benzotriazole : The benzotriazole core is synthesized through diazonium coupling reactions.

- Acetamide Formation : The benzotriazole is then reacted with various acetic acid derivatives to produce the final amide product.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide derivatives against a range of pathogens. Key findings include:

- Broad-spectrum Efficacy : The derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Comparative Studies : In comparative tests against standard antibiotics like Norfloxacin and Ketoconazole, certain derivatives exhibited comparable or superior antimicrobial properties .

| Pathogen | Activity (MIC μg/mL) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 12.5 - 25 | Norfloxacin |

| Escherichia coli | 25 - 50 | Ketoconazole |

| Candida albicans | 1.6 - 25 | Fluconazole |

Antifungal Activity

The antifungal properties of these compounds have also been explored:

- Inhibition of Fungal Growth : Derivatives demonstrated effective inhibition against various fungi, including Candida spp. and Aspergillus niger. Minimum inhibitory concentrations (MICs) were reported between 12.5 μg/mL to 25 μg/mL .

Case Studies

Several case studies illustrate the biological activity of these compounds:

- Study by Jamkhandi et al. (2012) :

- Research on Trypanosoma cruzi :

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets:

Q & A

What are the common synthetic routes for preparing 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide, and how do reaction conditions influence isomer formation?

Basic

The compound is typically synthesized via nucleophilic substitution or coupling reactions between benzotriazole derivatives and phenylacetamide precursors. A standard method involves reacting benzotriazole with chloro-/bromo-acetamide intermediates in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux . Variations in solvent polarity, temperature, and catalyst (e.g., CuSO₄/Na ascorbate in click chemistry) can alter reaction kinetics and isomer ratios .

Advanced

Isomer formation is highly sensitive to steric and electronic factors during synthesis. For example, using bulky bases or low-temperature conditions may favor the 1H-1,2,3-benzotriazol-1-yl isomer over the 2H-tautomer. Kinetic vs. thermodynamic control in multi-step reactions (e.g., hydrazine-mediated cyclization) further complicates isomer distribution. Researchers must optimize conditions via DOE (Design of Experiments) to minimize unwanted isomers .

Which analytical techniques are most effective for characterizing isomers in 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide mixtures?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for identifying isomer-specific proton environments and spatial arrangements. Mass spectrometry (HRMS) confirms molecular weights, while IR spectroscopy detects functional groups like amide C=O stretches (~1650 cm⁻¹) .

Advanced

X-ray crystallography resolves absolute configurations of individual isomers but requires pure crystals, which are challenging to obtain for mixtures. High-performance liquid chromatography (HPLC) with chiral stationary phases or capillary electrophoresis can separate isomers, with retention times correlated to computational models (e.g., DFT) for structural validation .

How do structural modifications of the benzotriazole moiety impact biological activity in related acetamide derivatives?

Basic

Substituents on the benzotriazole ring (e.g., electron-withdrawing groups at the 5-position) enhance antimicrobial activity by increasing electrophilicity and target binding. For example, nitro or halogen groups improve potency against E. coli and S. aureus .

Advanced

Structure-Activity Relationship (SAR) studies reveal that N-methylation of the benzotriazole nitrogen reduces planarity, decreasing DNA intercalation but improving metabolic stability. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like bacterial dihydrofolate reductase (DHFR) .

What challenges arise in isolating individual isomers from 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide mixtures?

Advanced

Isomers often exhibit nearly identical physical properties (e.g., solubility, melting points), making traditional separation methods (recrystallization, distillation) ineffective. Advanced techniques like preparative HPLC with polysaccharide-based chiral columns or simulated moving bed (SMB) chromatography are required, though these are cost-prohibitive for large-scale studies .

How can computational methods aid in predicting isomer stability and reactivity?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria and transition states to predict dominant isomers. Molecular dynamics simulations assess solvent effects on isomerization kinetics. ICReDD’s integrated computational-experimental workflows accelerate reaction optimization by narrowing experimental parameters .

What are the key considerations for designing antimicrobial assays using this compound?

Basic

Standard protocols include broth microdilution (MIC determination) and disk diffusion assays against Gram-positive/negative strains. Solubility in DMSO must be ≤1% to avoid solvent toxicity. Positive controls (e.g., ciprofloxacin) and cytotoxicity assays (e.g., MTT on mammalian cells) are essential .

Advanced

Mechanistic studies require subcellular localization (e.g., fluorescence microscopy with labeled derivatives) and resistance profiling via genomic sequencing of treated pathogens. Synergistic effects with commercial antibiotics can be quantified using checkerboard assays .

How do reaction intermediates influence isomer ratios in multi-step syntheses?

Advanced

Intermediate stability dictates pathway divergence. For example, azide-alkyne cycloaddition (click chemistry) produces regioisomers depending on Cu(I) catalyst coordination. Monitoring intermediates via LC-MS and adjusting stoichiometry (e.g., excess benzotriazole) can shift equilibrium toward desired isomers .

What role does the amide linker play in the compound’s pharmacokinetic properties?

Advanced

The acetamide linker’s rigidity affects bioavailability. Methylation or replacement with a thioamide increases lipophilicity (logP) for blood-brain barrier penetration, while PEGylation improves aqueous solubility. Metabolite profiling (e.g., liver microsome assays) identifies hydrolysis-prone sites .

How can researchers address contradictory bioactivity data across studies?

Advanced

Discrepancies often stem from isomer ratios, purity (>95% by HPLC), or assay variability. Meta-analyses using standardized protocols (CLSI guidelines) and inter-lab collaborations improve reproducibility. Contradictory data may also indicate species-specific target interactions, requiring genetic knockout models .

What strategies optimize yield in scaled-up synthesis while maintaining isomer consistency?

Advanced

Flow chemistry enables precise control of residence time and temperature, reducing side reactions. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor isomer ratios in real time. QbD (Quality by Design) frameworks correlate CPPs (Critical Process Parameters) with CQAs (Critical Quality Attributes) for robust scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.